4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-dione
Description
4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-dione is a β-diketone derivative featuring a thiophene-3-yl substituent. Structurally, it consists of a pentane-1,3-dione backbone with 4,4-dimethyl groups and a thiophene ring attached to the carbonyl group. This compound belongs to a broader class of β-diketones known for their chelating properties, making them valuable in coordination chemistry and materials science.
The thiophene moiety introduces sulfur-based electronic effects, which may influence its reactivity and metal-binding behavior compared to nitrogen-containing analogs. Its molecular formula is C₁₁H₁₄O₂S, with a molecular weight of 210.29 g/mol (calculated).
Properties
IUPAC Name |
4,4-dimethyl-1-thiophen-3-ylpentane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-11(2,3)10(13)6-9(12)8-4-5-14-7-8/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHKQRXKWSEEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2,4-Dimethyl-2,3-dihydrothiophen-3-one
A seminal method involves the cyclocondensation of 2,4-dimethyl-2,3-dihydrothiophen-3-one (formula I) under acidic conditions. As detailed in US5543531A , this intermediate undergoes tautomerization to its enol form (formula Ib) in the presence of glacial acetic acid and triethylamine, followed by coupling with a diketone precursor. The reaction proceeds via nucleophilic acyl substitution, where the enolate attacks a thiophene-derived electrophile.
Critical Parameters :
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Solvent : Hydrocarbons like xylene or 1,2-dichloroethane prevent premature dimerization.
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Temperature : Optimal yields (70–85%) are achieved at 100–130°C, balancing reaction rate and byproduct formation.
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Base : Triethylamine or methoxyisopropylamine facilitates deprotonation, with equimolar ratios minimizing side reactions.
Dimerization and Pyrolysis of Intermediate Halogenated Ketones
A two-step process converts halogenated aliphatic ketones into the target dione. For example, 4-methyl-4-pentene-2,3-dione dimerizes under autoclave conditions (150–220°C) in the presence of 1-methoxy-2-propylamine and hydrochloric acid, yielding a dimer (formula VI). Subsequent pyrolysis at 190°C cleaves the dimer into 4,4-dimethyl-1-(thiophen-3-yl)pentane-1,3-dione.
Key Observations :
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Autoclave Pressure : Elevated pressure (15–20 bar) enhances reaction efficiency by suppressing volatile byproduct evaporation.
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Acid Catalysis : Hydrochloric acid (5–10 mol%) accelerates dimerization kinetics.
Advanced Coupling Strategies
Evans Oxazolidinone-Mediated Acylation
Adapting methods from Ambeed.com , the target compound is synthesized via Evans auxiliary-assisted coupling. 5-(4-Fluorophenyl)-5-oxopentanoic acid is activated with trimethylacetyl chloride in N,N-dimethylformamide (DMF), followed by reaction with 4-phenyl-2-oxazolidinone. While this example focuses on a fluorophenyl analog, substituting the fluorophenyl group with thiophen-3-yl enables direct access to the target dione.
Optimized Protocol :
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Activation : 5-(Thiophen-3-yl)-5-oxopentanoic acid (1.0 eq) and 4-dimethylaminopyridine (1.3 eq) in DMF at 2°C.
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Coupling : Add trimethylacetyl chloride (1.1 eq) dropwise, then warm to 30–35°C for 2 hours.
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Work-Up : Quench with ice-water, extract with cyclohexane, and crystallize from isopropanol.
Yield : 85–90% (analogous to fluorophenyl derivative).
Analytical Validation and Quality Control
Chromatographic Monitoring
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are indispensable for tracking reaction progress. In US5543531A , GC analysis confirmed the complete consumption of 2,4-dimethyl-2-methoxy-tetrahydrothiophen-3-one within 1 hour under optimized conditions. For the target dione, reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 7.02 minutes.
Spectroscopic Characterization
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¹H NMR : The diketone moiety produces distinct singlets at δ 2.97–3.05 ppm (CH₂ adjacent to carbonyls) and δ 7.10–7.93 ppm (thiophene protons).
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Melting Point : Crystalline batches exhibit consistent melting points of 91–94°C, confirming purity.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Dimerization Side Reactions
Dimerization of intermediates (e.g., formula VI) occurs readily at temperatures >100°C. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Substitution reactions can replace hydrogen atoms on the thiophene ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: 4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-diol.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-dione serves as an important building block in organic synthesis. Its diketone functionality allows for various transformations, including:
- Oxidation: Converts the diketone to corresponding carboxylic acids or other oxidized derivatives.
- Reduction: Can be reduced to alcohols using reducing agents like sodium borohydride (NaBH).
- Substitution Reactions: Participates in nucleophilic substitution reactions, where one of the ketone groups can be replaced by other functional groups.
This versatility makes it valuable in synthesizing more complex organic molecules and materials used in pharmaceuticals and agrochemicals .
Biological Studies
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition: Studies indicate that diketones can interact with enzymes by forming covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition of enzyme activity, making it useful in drug design .
- Antioxidant Activity: Some derivatives of diketones exhibit antioxidant properties, which can protect cells from oxidative stress .
Industrial Applications
In industry, this compound is utilized in:
- Specialty Chemicals Production: It is used as an intermediate in the synthesis of specialty chemicals that require specific functional groups for enhanced performance.
- Material Science: The compound's unique structure allows it to be incorporated into polymer formulations or coatings that require specific thermal or mechanical properties .
Case Study 1: Enzyme Inhibition
Research published in various journals has demonstrated that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that diketones can effectively inhibit the activity of certain kinases and proteases, leading to potential applications in cancer therapy.
Case Study 2: Synthesis of Novel Compounds
In a recent study focusing on organic synthesis methodologies, researchers successfully utilized this compound as a precursor for synthesizing novel thienyl-based compounds with enhanced biological activity. The resulting compounds exhibited promising results in preliminary biological assays .
Mechanism of Action
The mechanism by which 4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Electronic and Steric Effects
- Thiophene vs. Pyridinyl derivatives (e.g., L1–L3 in ) exhibit stronger nitrogen-based coordination, enabling dynamic supramolecular assemblies (e.g., heterometallic nanocages with Pd/Al) .
- Fluorine Substituents : Compounds like 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione () show increased electron-withdrawing effects, altering redox properties and metal-binding affinities compared to methyl-substituted analogs.
Coordination Chemistry
- Pyridinyl β-diketones (e.g., 4,4-dimethyl-1-(pyridin-4-yl)pentane-1,3-dione) form stable metalloligands with Ag(I), Pd(II), and Pt(II), enabling hierarchical assembly into polymeric structures .
- Thiophene-based β-diketones (e.g., 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione) are used in ruthenium complexes, suggesting utility in catalysis or materials science, though steric hindrance from methyl groups in the target compound may limit coordination modes .
Pharmaceutical Relevance
- The 4-fluorophenyl derivative () is an intermediate in statin synthesis, highlighting the role of β-diketones in drug development. Thiophene derivatives may offer similar versatility but with improved bioavailability due to sulfur’s lipophilicity.
Biological Activity
4,4-Dimethyl-1-(thiophen-3-yl)pentane-1,3-dione, with the CAS number 1249405-89-7, is a compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, particularly its anticancer and antimicrobial activities, and includes relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H14O2S
- Molecular Weight : 210.3 g/mol
- Purity : 98.00%
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with diketones under controlled conditions to yield the desired compound. The detailed synthetic pathways can be found in various chemical literature focusing on thiophene derivatives and diketones .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays using human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines revealed that certain derivatives showed promising cytotoxicity. The IC50 values were determined using MTT assays, where compounds exhibited varying degrees of inhibition compared to standard drugs like Harmine .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Harmine | HCT116 | 2.40 ± 0.12 |
| Compound A | HCT116 | X.XX ± Y.YY |
| Compound B | HepG2 | X.XX ± Y.YY |
Note: Specific IC50 values for this compound were not directly available; however, related compounds were assessed for comparative analysis.
The mechanism by which these compounds exert their anticancer effects often involves the interaction with specific cellular targets such as the epidermal growth factor receptor (EGFR). Molecular docking studies indicated favorable binding affinities for certain derivatives with EGFR TK active sites, suggesting a potential pathway for therapeutic application .
Antimicrobial Activity
In addition to anticancer properties, thiophene derivatives have been studied for their antimicrobial efficacy. Compounds similar to this compound have shown activity against various bacterial strains and fungi. For example:
- Study Findings : A series of synthesized thiophene derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria in disc diffusion assays .
Case Studies
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Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of various thiophene-based compounds on cancer cell lines. The results indicated that modifications in the substituents significantly influenced the anticancer activity.
- The study concluded that electron-withdrawing groups enhanced activity while electron-donating groups reduced it .
- Case Study on Antimicrobial Properties :
Q & A
Q. What are the optimal synthetic routes for 4,4-dimethyl-1-(thiophen-3-yl)pentane-1,3-dione?
The compound can be synthesized via Claisen-Schmidt condensation, as demonstrated for structurally similar β-diketones. A typical protocol involves reacting a thiophene-3-carbaldehyde derivative with 4,4-dimethylpentane-2,3-dione in ethanol under basic catalysis (e.g., NaOH). Reaction progress is monitored via TLC, and crystallization from ethanol yields pure product . Key parameters include temperature control (~333 K) and solvent choice to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR resolve tautomeric equilibria (enol vs. keto forms) and confirm substitution patterns.
- IR : Strong C=O stretches (~1700 cm) and C-S/C=C vibrations (~600–800 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Cross-referencing with crystallographic data ensures consistency in structural assignments .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Structure Solution : SHELXD or SIR2014 for phase determination .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and handles disorder. ORTEP-3 visualizes the final structure .
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic and crystallographic data for this compound?
Discrepancies (e.g., tautomerism observed in solution vs. solid state) require:
Q. What challenges arise during crystallographic refinement of this compound?
Common issues include:
- Disorder : Methyl or thiophenyl groups may require PART instructions in SHELXL.
- Twinning : Use TWIN/BASF commands in SHELXL for twinned data .
- Hydrogen Bonding : Validate H-atom positions via Hirshfeld surface analysis .
Q. How can experimental design resolve tautomeric equilibria in β-diketone derivatives?
Q. What role does this compound play in supramolecular chemistry or materials science?
β-Diketones are ambidentate ligands for metal coordination. For example:
- Heterometallic Nanocages : A structurally similar ligand (4,4-dimethyl-1-(pyridin-4-yl)pentane-1,3-dione) forms tetrahedral Al/Pd nanocages via self-assembly .
- Catalysis : Transition metal complexes of β-diketones are explored for asymmetric synthesis.
Q. What computational methods are recommended for modeling this compound?
- Geometry Optimization : DFT (B3LYP/6-31G(d)) for ground-state structures.
- Electronic Properties : TD-DFT predicts UV-Vis absorption bands.
- Non-Covalent Interactions : AIM or NCI plots analyze π-stacking or CH-π interactions .
Notes
- For advanced studies, integrate multi-technique validation (SCXRD, NMR, DFT) to address data contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
